molecular formula C8H12N2O B3026704 4-Isoxazol-3-YL-piperidine CAS No. 1060814-32-5

4-Isoxazol-3-YL-piperidine

Cat. No. B3026704
CAS RN: 1060814-32-5
M. Wt: 152.19
InChI Key: KGDGSULSAJSJRK-UHFFFAOYSA-N
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Description

4-Isoxazol-3-YL-piperidine is a compound that belongs to the isoxazole family, a class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . They are present in many commercially available drugs and have been the subject of research in medicinal chemistry over the past decades .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists .


Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A large number of publications appear annually on the synthesis of new representatives of isoxazoles .

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, it is important and urgent to develop new eco-friendly synthetic strategies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The focus of future research could be on the development of such methods and the exploration of the biological activities of new isoxazole derivatives .

properties

IUPAC Name

3-piperidin-4-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-9-5-2-7(1)8-3-6-11-10-8/h3,6-7,9H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDGSULSAJSJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311239
Record name 4-(3-Isoxazolyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isoxazol-3-YL-piperidine

CAS RN

1060814-32-5
Record name 4-(3-Isoxazolyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060814-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Isoxazolyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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